Increased Lipophilicity (XLogP3) Versus Unsubstituted Piperidine Analog
The target compound exhibits a calculated XLogP3 of 2.8, reflecting the contribution of the 2-ethyl substituent [1]. In contrast, the unsubstituted analog 6-(piperidin-1-yl)-N-methylpyrimidin-4-amine (CAS 1505070-92-7) has a computed XLogP3 of 1.9 [2]. This 0.9 log unit increase in lipophilicity can influence membrane permeability and hydrophobic target interactions.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 6-(piperidin-1-yl)-N-methylpyrimidin-4-amine: XLogP3 = 1.9 |
| Quantified Difference | +0.9 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) [1][2] |
Why This Matters
The higher lipophilicity can be a critical selection parameter when designing compounds intended for passive membrane permeation or targeting intracellular hydrophobic binding pockets.
- [1] PubChem. Compound Summary for CID 80775048. XLogP3-AA: 2.8. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for CID 53431145: N-methyl-6-(piperidin-1-yl)pyrimidin-4-amine. XLogP3-AA: 1.9. National Center for Biotechnology Information. View Source
